1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationships Sulfonamide Scaffolds

1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid (CAS 1087789-06-7, PubChem CID is a heterocyclic sulfonamide comprising a furan-2-carboxamide core linked via a sulfonyl bridge to a piperidine-4-carboxylic acid moiety. It belongs to the class of N-arylsulfonyl piperidine derivatives, a scaffold featured in gamma-secretase inhibitors and other bioactive chemotypes.

Molecular Formula C11H14N2O6S
Molecular Weight 302.31 g/mol
Cat. No. B15253823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid
Molecular FormulaC11H14N2O6S
Molecular Weight302.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(O2)C(=O)N
InChIInChI=1S/C11H14N2O6S/c12-10(14)8-1-2-9(19-8)20(17,18)13-5-3-7(4-6-13)11(15)16/h1-2,7H,3-6H2,(H2,12,14)(H,15,16)
InChIKeyBGTLKTZGFIVWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid: Structural Identity, Class, and Procurement Context


1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid (CAS 1087789-06-7, PubChem CID 39871699) is a heterocyclic sulfonamide comprising a furan-2-carboxamide core linked via a sulfonyl bridge to a piperidine-4-carboxylic acid moiety [1]. It belongs to the class of N-arylsulfonyl piperidine derivatives, a scaffold featured in gamma-secretase inhibitors and other bioactive chemotypes [2]. The compound is catalogued as a research chemical building block (Enamine EN300-88491, purity 95%) [3] and is not associated with any approved therapeutic indication.

Why In-Class Substitution of 1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid Is Not Straightforward


Compounds within the furan-sulfonyl-piperidine class share a common scaffold but cannot be generically interchanged because small positional or isosteric modifications alter hydrogen-bonding topology, acidity/basicity balance, and molecular recognition properties. The target compound positions the primary carboxamide on the furan ring and the carboxylic acid on the piperidine ring; its closest positional isomer (5-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-2-furoic acid, CAS 1038307-96-8) inverts this arrangement [1]. These two constitutional isomers are non-equivalent in any target-binding or physicochemical assay context, as demonstrated by differential hydrogen-bond donor/acceptor geometry and distinct biological annotation patterns in PubChem neighbor analyses [2].

Quantitative Differentiation Evidence for 1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid Versus Closest Comparators


Constitutional Isomerism: Furan-Carboxamide vs. Piperidine-Carboxamide Topology

The target compound and 5-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-2-furoic acid (CAS 1038307-96-8, EN300-90204) share the identical molecular formula (C₁₁H₁₄N₂O₆S, MW 302.31) but constitute constitutional isomers with inverted carboxamide and carboxylic acid placement [1]. In the target compound, the primary amide resides on the electron-rich furan ring, while in the comparator the amide is attached to the saturated piperidine ring. This topological inversion alters the spatial orientation of hydrogen-bond donors and acceptors, the acidity of the carboxylic acid (piperidine-4-carboxylic acid pKa ~3.5 vs. furan-2-carboxylic acid pKa ~3.0–3.2), and the conformational flexibility of the amide moiety [2]. PubChem neighbor analysis confirms that the two isomers receive distinct biological annotation scores, indicating non-overlapping structure-activity profiles [3].

Medicinal Chemistry Structure-Activity Relationships Sulfonamide Scaffolds

XLogP3-AA Lipophilicity: Target Compound vs. Piperazine Analog

The target compound (XLogP3-AA = −0.3) and 5-(piperazine-1-sulfonyl)furan-2-carboxamide (XLogP3-AA = −1.1, PubChem CID 69035874) differ markedly in computed lipophilicity despite sharing the furan-2-carboxamide-sulfonamide core [1]. The ~0.8 log unit difference arises because the target bears a piperidine-4-carboxylic acid (net neutral zwitterionic contributor), whereas the piperazine analog introduces an additional basic amine that increases polarity. This difference is sufficient to alter logD₇.₄-dependent properties such as passive membrane permeability, plasma protein binding, and solubility by factors of ~6–7 fold [2].

Physicochemical Profiling Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity Differentiation from Simplified Analogs

The target compound possesses a Topological Polar Surface Area (TPSA) of 139 Ų, 2 hydrogen-bond donors (HBD), and 7 hydrogen-bond acceptors (HBA), as computed by PubChem [1]. The simpler analog 5-(piperidine-1-sulfonyl)furan-2-carboxylic acid (CAS 933735-49-0) lacks the primary carboxamide and has TPSA = 96 Ų, HBD = 1, HBA = 5 [2]. The target therefore has 43 Ų greater polar surface area and one additional HBD, placing it above the commonly cited oral bioavailability threshold of 140 Ų, whereas the simpler analog sits well below it. The extra carboxamide donor and acceptor also increase the potential for specific polar interactions in target binding sites.

Drug Design Bioavailability Property-Based Selection

Purity and Availability Benchmarking: Enamine EN300-88491 vs. Alternative Supplier Batches

The target compound is available from Enamine (EN300-88491) at 95% purity and from MolCore at NLT 97% [1]. The positional isomer (EN300-90204) is also listed at 95% from Enamine [2]. Available purity grades for the class typically range from 95% to 97%, with the 97% specification (MolCore) providing a 2% absolute purity advantage that reduces total impurity burden from ≤5% to ≤3%. This 2% difference corresponds to a ~40% reduction in potential confounding impurities in high-concentration biochemical assays.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for 1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid Based on Quantified Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Furan-Positioned Primary Carboxamide

In medicinal chemistry campaigns exploring N-arylsulfonyl piperidine scaffolds, the target compound provides a specific topological isomer where the primary amide is situated on the electron-rich furan ring rather than the saturated piperidine. This geometry is essential when SAR hypotheses require the carboxamide to engage in resonance-stabilized interactions with the furan ring or to act as a metal-chelating moiety in metalloenzyme inhibitor design. The positional isomer (EN300-90204) cannot serve as a substitute in these contexts because its amide is attached to the conformationally flexible piperidine, presenting a different hydrogen-bond vector and electronic environment [1].

Computational Docking and Virtual Screening Where TPSA and H-Bond Topology Are Selection Criteria

With a TPSA of 139 Ų and 2 HBD / 7 HBA, this compound sits just below the established 140 Ų oral bioavailability threshold, making it a valuable intermediate-polarity probe in computational drug design libraries [2]. Its higher TPSA (+43 Ų) and additional HBD (+1) relative to the simpler 5-(piperidine-1-sulfonyl)furan-2-carboxylic acid analog [1] provide a distinct property profile for exploring polar binding pockets while retaining acceptable predicted permeability.

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Requiring Orthogonal Carboxylic Acid and Carboxamide Handles

The compound's dual functional handles (piperidine-4-carboxylic acid and furan-2-carboxamide) enable sequential, chemoselective derivatization strategies. The carboxylic acid can be selectively activated for amide coupling on solid support, while the primary carboxamide remains intact as a hydrogen-bond anchor or can be dehydrated to a nitrile for further diversification. This orthogonal reactivity is absent in analogs where only one polar handle is present or where both handles are of the same functional class .

Control Experiments to Rule Out Isomer-Specific Biological Activity

When a biological screening hit emerges from a library containing furan-sulfonyl-piperidine derivatives, the target compound and its positional isomer (CAS 1038307-96-8) should be procured together and tested in parallel to determine whether the active pharmacophore requires the carboxamide on the furan (target) or on the piperidine (isomer). This isomer pair provides a built-in specificity control that can distinguish specific binding from non-specific sulfonamide effects [1].

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